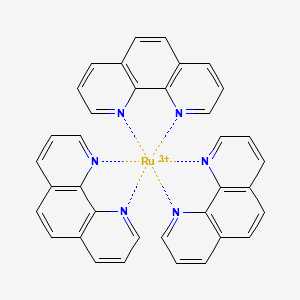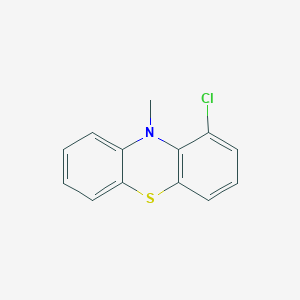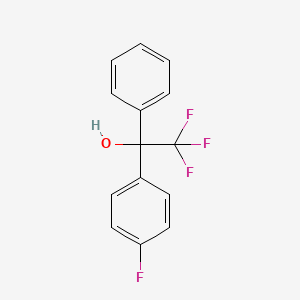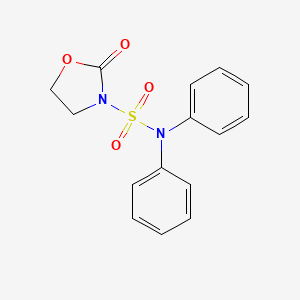
Tetraammineplatinum(II)hydroxidehydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetraammineplatinum(II)hydroxidehydrate is an inorganic platinum catalyst with the chemical formula Pt(NH3)4(OH)2·xH2O. It is generally used as a precursor for the preparation of platinum complexes . This compound is known for its applications in various catalytic processes, particularly in the synthesis of platinum-based catalysts.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Tetraammineplatinum(II)hydroxidehydrate can be synthesized by reacting diammineplatinum oxalate(II) with ammonia water under controlled temperature conditions. The reaction typically involves adding ammonia water to the diammineplatinum oxalate(II) solution, maintaining the temperature between 50-60°C, and allowing the reaction to proceed for a couple of hours .
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process includes precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then filtered, washed, and dried to obtain the desired form .
Analyse Des Réactions Chimiques
Types of Reactions
Tetraammineplatinum(II)hydroxidehydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state platinum complexes.
Reduction: It can be reduced to form lower oxidation state platinum species.
Substitution: The ammonia ligands can be substituted with other ligands to form different platinum complexes.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions include various platinum complexes, such as Pt/CeO2 catalysts used in the water-gas shift reaction .
Applications De Recherche Scientifique
Tetraammineplatinum(II)hydroxidehydrate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for synthesizing platinum-based catalysts, which are essential in various catalytic processes.
Biology: The compound is used in the study of platinum-based drugs and their interactions with biological molecules.
Medicine: Research on platinum-based drugs, such as cisplatin, often involves this compound as a starting material.
Industry: It is used in the production of catalysts for industrial processes, including hydrogenation, carbonylation, and hydroformylation reactions
Mécanisme D'action
The mechanism by which tetraammineplatinum(II)hydroxidehydrate exerts its effects involves the formation of platinum complexes that can interact with various molecular targets. These interactions often involve coordination with ligands, leading to the formation of stable complexes that can catalyze specific reactions. The molecular pathways involved depend on the specific application and the nature of the ligands involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetraammineplatinum(II)chloridehydrate: Similar in structure but contains chloride ligands instead of hydroxide.
Diamminedinitritoplatinum(II): Contains nitrite ligands and has different reactivity.
Hydrogenhexahydroxyplatinate(IV): A higher oxidation state platinum compound with different catalytic properties.
Uniqueness
Tetraammineplatinum(II)hydroxidehydrate is unique due to its specific ligand environment, which provides distinct reactivity and stability. Its ability to form various platinum complexes makes it a versatile precursor in both research and industrial applications .
Propriétés
Formule moléculaire |
H12N4O3Pt-4 |
|---|---|
Poids moléculaire |
311.21 g/mol |
Nom IUPAC |
azanide;platinum(2+);dihydroxide;hydrate |
InChI |
InChI=1S/4H2N.3H2O.Pt/h7*1H2;/q4*-1;;;;+2/p-2 |
Clé InChI |
BDRVOWQCIFGIMV-UHFFFAOYSA-L |
SMILES canonique |
[NH2-].[NH2-].[NH2-].[NH2-].O.[OH-].[OH-].[Pt+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![4,5,7-Trifluorobenzo[d]thiazol-2(3H)-one](/img/structure/B15250320.png)






![Ethyl 2-chloro-2-(2-[2-(trifluoromethyl)phenyl]hydrazin-1-ylidene)acetate](/img/structure/B15250374.png)

